N-(3-chloro-2-methylphenyl)undecanamide
Description
N-(3-Chloro-2-methylphenyl)undecanamide is a substituted aromatic amide featuring a long undecanamide chain (11 carbons) attached to a 3-chloro-2-methylphenyl group. The chloro and methyl substituents on the phenyl ring influence molecular conformation and intermolecular interactions, while the long alkyl chain may enhance solubility and modulate functional properties, such as fluorescence in polymer applications .
Properties
Molecular Formula |
C18H28ClNO |
|---|---|
Molecular Weight |
309.9g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)undecanamide |
InChI |
InChI=1S/C18H28ClNO/c1-3-4-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(19)15(17)2/h11-13H,3-10,14H2,1-2H3,(H,20,21) |
InChI Key |
PWVCHMMUUKCENO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=C(C(=CC=C1)Cl)C |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=C(C(=CC=C1)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variations
A critical structural variable in amide derivatives is the length of the alkyl chain, which impacts solubility, thermal stability, and optoelectronic properties.
Key Findings :
- Longer alkyl chains (e.g., undecanamide) improve quantum yields in organoboron polymers by facilitating ordered packing and reducing aggregation-induced quenching .
- Shorter chains (e.g., acetamide) may enhance rigidity but limit solubility and electronic conjugation .
Aromatic Substituent Effects
The position and nature of substituents on the phenyl ring significantly alter molecular conformation and intermolecular interactions.
Key Findings :
Key Findings :
- Quinoline-Based Amides: Exhibit strong luminescence due to extended π-conjugation and chelation with boron .
- Pesticide Derivatives : Chlorophenyl and cyclopropane groups in cyprofuram enhance fungicidal stability .
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